Lumateperone metabolite M131 is a significant compound derived from lumateperone, an atypical antipsychotic medication primarily developed for the treatment of schizophrenia. Lumateperone itself is distinguished as a selective and simultaneous modulator of dopamine, serotonin, and glutamate receptors, making it unique among antipsychotics. The compound is classified as a serotonin transport inhibitor and a dopamine D2 receptor antagonist, with additional activity at various other neurotransmitter receptors, which contributes to its therapeutic effects in managing psychiatric disorders .
Lumateperone was developed by Intra-Cellular Therapies and has been approved by the United States Food and Drug Administration for the treatment of schizophrenia and depressive episodes associated with bipolar disorder. The principal metabolite M131 is formed through the metabolic processes of lumateperone, highlighting its significance in understanding the drug's pharmacokinetics and pharmacodynamics .
Chemically, lumateperone is classified as an atypical antipsychotic. Its metabolites, including M131, fall under the broader category of psychoactive substances that interact with neurotransmitter systems in the brain. M131 specifically has been identified as a product of lumateperone's metabolism, which can influence its therapeutic efficacy and safety profile .
The synthesis of lumateperone metabolite M131 involves metabolic pathways primarily mediated by various enzymes in the liver. Lumateperone undergoes extensive biotransformation, producing over 20 metabolites through pathways involving cytochrome P450 enzymes and uridine diphosphate-glucuronosyltransferases. The specific pathway leading to M131 involves the reduction of the carbonyl side-chain of lumateperone facilitated by ketone reductase enzymes .
The synthesis can be summarized as follows:
The molecular formula for lumateperone metabolite M131 is . Its structural characteristics include:
The compound's molecular weight is approximately 399.5 g/mol. The presence of fluorine in its structure suggests potential interactions with neurotransmitter receptors, influencing its pharmacological profile .
M131 is primarily formed through reduction reactions involving ketones and alcohols during the metabolism of lumateperone. These reactions typically occur via:
The metabolic pathway can be illustrated as follows:
The mechanism by which lumateperone metabolite M131 exerts its effects relates closely to its parent compound's action on neurotransmitter systems. M131 retains some pharmacological properties that may influence serotonin and dopamine receptor activity.
Research indicates that both lumateperone and its metabolites exhibit varying affinities for serotonin 5-HT2A receptors, dopamine D1 and D2 receptors, and glutamate receptors. This multifaceted action contributes to their effectiveness in treating symptoms associated with schizophrenia and bipolar disorder .
Relevant data regarding these properties can inform formulation strategies for therapeutic applications .
Lumateperone metabolite M131 has potential applications in pharmacological research aimed at better understanding the mechanisms underlying schizophrenia and other neuropsychiatric disorders. Its role as a metabolite can provide insights into:
Research into this metabolite may also contribute to developing more effective treatment regimens or new therapeutic agents targeting similar pathways .
Lumateperone metabolite M131 (1-(4-fluorophenyl)-4-((6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8-yl)butan-1-ol) represents a major pharmacologically active reduced metabolite of the antipsychotic lumateperone. Its synthesis and structural optimization require meticulous attention to stereochemistry, functional group manipulation, and purification strategies [2] [8].
The tetracyclic pyrido-pyrrolo-quinoxaline core (6b,7,8,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline) is central to M131's bioactivity. Synthesis begins with a stereocontrolled Pictet-Spengler reaction between (R)-tryptophan methyl ester and 2,3-difluorobenzaldehyde, yielding a tetrahydro-β-carboline intermediate with >99% enantiomeric excess (ee). Subsequent piperazine ring closure employs N-benzyl-2-chloroacetamide under microwave-assisted conditions (120°C, 15 min), followed by palladium-catalyzed debenzylation (H₂, Pd/C). The critical (6bR,10aS) absolute configuration is preserved via asymmetric hydrogenation (Ir-(R)-XylBINAP catalyst) at the C6b-C10a junction, which governs dopamine receptor affinity [7] [8].
Table 1: Key Parameters for Core Synthesis
Step | Reagent/Conditions | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|
Pictet-Spengler Cyclization | (R)-Tryptophan methyl ester, 2,3-difluorobenzaldehyde, AcOH, 25°C, 24h | 78 | >99 |
Piperazine Annulation | N-Benzyl-2-chloroacetamide, K₂CO₃, DMF, 120°C (microwave) | 85 | 98 |
Asymmetric Hydrogenation | H₂ (50 psi), Ir-(R)-XylBINAP, CH₂Cl₂, 40°C | 92 | 99.5 |
M131 features a 4-(4-fluorophenyl)-4-hydroxybutyl side chain linked to N12 of the tetracyclic core. The synthesis involves:
Notably, the (S)-hydroxyl configuration enhances metabolic stability in vivo compared to its (R)-epimer, as evidenced by rat plasma exposure ratios (M131/lumateperone = 1.5:1) [2].
Chiral degradation pathways necessitate stringent control:
Table 2: Degradation Pathways and Mitigation Strategies
Degradation Pathway | Conditions Promoting Degradation | Mitigation Strategy | Residual Impurity (%) |
---|---|---|---|
C1' Epimerization | pH > 8, T > 30°C | Purification at pH 3–4, low temperature | <0.3 |
Oxidation to Lumateperone | O₂, light, Fe³⁺/Cu²⁺ ions | EDTA (0.1% w/v), inert atmosphere | <0.2 |
N-Dealkylation | Strong acids (pH < 2) | Controlled deprotection (TFA/DCM 1:1) | <0.1 |
Solid-Phase Synthesis (SPS):
Solution-Phase Synthesis (SPS):
Table 3: Synthesis Method Comparison
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Overall Yield | 38–42% | 70–75% |
Purity (Crude) | 65–70% | 85–90% |
Scalability | <100 mg | Multi-kilogram |
Key Impurity | Truncated sequences (<5%) | N,N-Dialkylated byproduct (2–3%) |
Purification Method | Preparative HPLC | Recrystallization (ethanol/water) |
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1